N-(5-bromo-2-methoxypyridin-3-yl)cyclohexanesulfonamide
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Overview
Description
N-(5-bromo-2-methoxypyridin-3-yl)cyclohexanesulfonamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a cyclohexane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)cyclohexanesulfonamide typically involves the reaction of 5-bromo-2-methoxypyridine with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxypyridin-3-yl)cyclohexanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and organometallic derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
N-(5-bromo-2-methoxypyridin-3-yl)cyclohexanesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Industry: In the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: A precursor in the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)cyclohexanesulfonamide.
(5-Bromo-3-methoxypyridin-2-yl)methanol: Another pyridine derivative with similar chemical properties.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: A related compound used in similar research applications.
Uniqueness
This compound is unique due to the presence of the cyclohexanesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C12H17BrN2O3S |
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Molecular Weight |
349.25 g/mol |
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)cyclohexanesulfonamide |
InChI |
InChI=1S/C12H17BrN2O3S/c1-18-12-11(7-9(13)8-14-12)15-19(16,17)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3 |
InChI Key |
GRGDEYCKCGLWMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2CCCCC2 |
Origin of Product |
United States |
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